molecular formula C21H23ClN4O4 B2904132 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 887223-82-7

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2904132
CAS No.: 887223-82-7
M. Wt: 430.89
InChI Key: LZPWEUCFKOSQDY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group and a pyrido[2,3-d]pyrimidin-1-yl moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidin-1-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using reagents like alkyl halides.

    Introduction of the Chloro-Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a chloro-methoxyphenyl derivative is reacted with the intermediate compound.

    Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-1-yl core, potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-methoxyphenyl group and the pyrido[2,3-d]pyrimidin-1-yl core are crucial for binding to these targets, leading to modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide: can be compared with other pyrido[2,3-d]pyrimidin derivatives, such as:

Uniqueness

The unique structural features of this compound, such as the specific positioning of the chloro and methoxy groups, contribute to its distinct pharmacological profile. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-13(2)8-10-25-20(28)15-5-4-9-23-19(15)26(21(25)29)12-18(27)24-16-11-14(22)6-7-17(16)30-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWEUCFKOSQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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